molecular formula C11H16N2O3S B3022535 3-(Morpholin-4-yl)-4-(methylsulfonyl)aniline CAS No. 942474-45-5

3-(Morpholin-4-yl)-4-(methylsulfonyl)aniline

Cat. No.: B3022535
CAS No.: 942474-45-5
M. Wt: 256.32 g/mol
InChI Key: QBRJRTMDHUKPIL-UHFFFAOYSA-N
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Description

3-(Morpholin-4-yl)-4-(methylsulfonyl)aniline is an organic compound that features a morpholine ring attached to an aniline moiety, with a methylsulfonyl group at the para position relative to the aniline nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-yl)-4-(methylsulfonyl)aniline typically involves the following steps:

    Nitration: Aniline is nitrated to form 4-nitroaniline.

    Reduction: The nitro group of 4-nitroaniline is reduced to form 4-aminophenylamine.

    Sulfonylation: 4-aminophenylamine undergoes sulfonylation with methylsulfonyl chloride to form 4-(methylsulfonyl)aniline.

    Morpholine Substitution: Finally, 4-(methylsulfonyl)aniline reacts with morpholine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-yl)-4-(methylsulfonyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

3-(Morpholin-4-yl)-4-(methylsulfonyl)aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)-4-(methylsulfonyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The morpholine ring can enhance the compound’s ability to cross biological membranes, while the methylsulfonyl group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfonyl)aniline: Lacks the morpholine ring, which may reduce its biological activity.

    3-(Morpholin-4-yl)aniline: Lacks the methylsulfonyl group, which may affect its solubility and reactivity.

    4-(Morpholin-4-yl)benzenesulfonamide: Contains a sulfonamide group instead of a methylsulfonyl group, which can alter its chemical properties and applications.

Uniqueness

3-(Morpholin-4-yl)-4-(methylsulfonyl)aniline is unique due to the presence of both the morpholine ring and the methylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-methylsulfonyl-3-morpholin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-17(14,15)11-3-2-9(12)8-10(11)13-4-6-16-7-5-13/h2-3,8H,4-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRJRTMDHUKPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301244393
Record name 4-(Methylsulfonyl)-3-(4-morpholinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-45-5
Record name 4-(Methylsulfonyl)-3-(4-morpholinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylsulfonyl)-3-(4-morpholinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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